Cas no 2155589-46-9 (benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate)

benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- SCHEMBL4355908
- benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate
- EN300-3214139
- 2155589-46-9
-
- MDL: MFCD30614065
- インチ: 1S/C14H11Cl2NO3/c15-10-6-11(16)13(18)12(7-10)17-14(19)20-8-9-4-2-1-3-5-9/h1-7,18H,8H2,(H,17,19)
- InChIKey: YIASJTJKDJCXPN-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC(=C1O)NC(=O)OCC1C=CC=CC=1)Cl
計算された属性
- せいみつぶんしりょう: 311.0115986g/mol
- どういたいしつりょう: 311.0115986g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 58.6Ų
benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3214139-0.1g |
benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate |
2155589-46-9 | 95.0% | 0.1g |
$553.0 | 2025-03-19 | |
Enamine | EN300-3214139-0.25g |
benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate |
2155589-46-9 | 95.0% | 0.25g |
$579.0 | 2025-03-19 | |
Enamine | EN300-3214139-0.05g |
benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate |
2155589-46-9 | 95.0% | 0.05g |
$528.0 | 2025-03-19 | |
Enamine | EN300-3214139-10.0g |
benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate |
2155589-46-9 | 95.0% | 10.0g |
$2701.0 | 2025-03-19 | |
Enamine | EN300-3214139-0.5g |
benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate |
2155589-46-9 | 95.0% | 0.5g |
$603.0 | 2025-03-19 | |
Enamine | EN300-3214139-5.0g |
benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate |
2155589-46-9 | 95.0% | 5.0g |
$1821.0 | 2025-03-19 | |
Enamine | EN300-3214139-1.0g |
benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate |
2155589-46-9 | 95.0% | 1.0g |
$628.0 | 2025-03-19 | |
Enamine | EN300-3214139-5g |
benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate |
2155589-46-9 | 5g |
$1821.0 | 2023-09-04 | ||
Enamine | EN300-3214139-2.5g |
benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate |
2155589-46-9 | 95.0% | 2.5g |
$1230.0 | 2025-03-19 | |
Enamine | EN300-3214139-10g |
benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate |
2155589-46-9 | 10g |
$2701.0 | 2023-09-04 |
benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamateに関する追加情報
Recent Advances in the Study of Benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate (CAS: 2155589-46-9)
Benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate (CAS: 2155589-46-9) is a compound of growing interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of antimicrobial and anticancer agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound has been synthesized through a multi-step process involving the reaction of 3,5-dichloro-2-hydroxyaniline with benzyl chloroformate under controlled conditions. Recent optimizations in the synthesis protocol have improved the yield and purity of the final product, making it more accessible for further research. The structural features of benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate, including the presence of dichloro and hydroxyl groups, contribute to its unique reactivity and potential as a pharmacophore.
In vitro studies have demonstrated that benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate exhibits moderate antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis, although further studies are needed to confirm this hypothesis. Additionally, preliminary data suggest that the compound may possess cytotoxic effects against certain cancer cell lines, opening new avenues for anticancer drug development.
Recent computational studies have explored the binding affinity of benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate with various biological targets, including enzymes involved in inflammatory pathways. Molecular docking simulations indicate that the compound may interact with key residues in the active sites of these enzymes, potentially modulating their activity. These findings support the hypothesis that the compound could serve as a scaffold for the design of more potent and selective inhibitors.
Despite these promising results, several challenges remain. The pharmacokinetic properties of benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate, such as its solubility and metabolic stability, need to be further optimized to enhance its drug-like characteristics. Moreover, in vivo studies are required to validate its efficacy and safety profile. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to advance the development of this compound and its derivatives.
In conclusion, benzyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate (CAS: 2155589-46-9) represents a promising candidate for further investigation in the field of medicinal chemistry. Its unique structural features and preliminary biological activities warrant additional studies to fully elucidate its potential as a therapeutic agent. Future research should focus on optimizing its synthesis, exploring its mechanism of action, and evaluating its efficacy in relevant disease models.
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